

Efficacy of 4-Methylpentanoic Acid Derivatives in Antibacterial Assays: A Comparative Guide

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Compound of Interest		
Compound Name:	5-Chloro-4-methylpentanoic acid	
Cat. No.:	B1473879	Get Quote

Objective: This guide provides a comparative analysis of the antibacterial efficacy of a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acid derivatives. Due to a lack of publicly available biological assay data for **5-Chloro-4-methylpentanoic acid** and its direct derivatives, this guide focuses on these structurally related compounds to provide valuable insights for researchers in drug discovery.

The compounds featured in this guide share a 4-methylpentanoic acid core, and their antibacterial properties have been systematically evaluated. The data presented is derived from in-vitro antibacterial screening against a panel of Gram-positive bacteria, including multidrug-resistant strains.

Data Presentation: Comparative Antibacterial Activity

The antibacterial efficacy of the synthesized 4-methylpentanoic acid derivatives (compounds 4a-4h) was determined by their Minimum Inhibitory Concentration (MIC) in µg/mL. A lower MIC value indicates greater potency. The results are summarized in the table below, with norfloxacin and oxacillin serving as positive controls.[1]



Comp ound	R- group	S. aureus RN 4220	S. aureus KCTC 503	S. aureus KCTC 209	Multidr ug- Resist ant Strain	Multidr ug- Resist ant Strain	Multidr ug- Resist ant Strain	Multidr ug- Resist ant Strain
4a	Н	2	4	8	4	4	4	4
4b	4-F	2	4	8	4	4	4	4
4c	4-Cl	2	4	8	2	2	2	2
4d	4-Br	2	4	8	2	2	2	2
4e	4-CH3	2	4	8	2	2	2	2
4f	4- OCH3	2	4	8	2	2	2	2
4g	4-NO2	2	4	16	8	8	8	8
4h	3-NO2	4	4	64	8	8	8	8
Norflox acin	N/A	2	N/A	N/A	N/A	N/A	N/A	N/A
Oxacilli n	N/A	1	N/A	N/A	N/A	N/A	N/A	N/A

Note: All synthesized compounds (4a-4h) showed no inhibitory activity against the Gramnegative strain E. coli 1356 at a concentration of 64 μ g/mL.[1]

Key Findings

The in-vitro antibacterial tests revealed that all synthesized compounds exhibited good activity against several Gram-positive bacterial strains.[1] Notably:

• Compounds 4c, 4d, 4e, and 4f were the most potent derivatives against four multidrug-resistant Gram-positive bacterial strains, with MIC values of 2 μ g/mL.[1]



- Most of the tested compounds showed good inhibitory activity against S. aureus RN 4220,
 with MICs of 2 μg/mL, which is comparable to the positive control, norfloxacin.[1]
- Cytotoxicity evaluation of compound 4a against HeLa cells indicated that the antibacterial activity is not due to general toxicity.

Visualizing the Core Structure

The following diagram illustrates the general chemical structure of the evaluated 4-methylpentanoic acid derivatives. The variability in the 'R' group on the phenylfuran moiety is a key determinant of the observed antibacterial activity.

	General Structure of Evaluated Derivatives
Structure	The R group represents different substituents on the phenyl ring (e.g., H, F, Cl, Br, CH3, OCH3, NO2).

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General chemical structure of the evaluated compounds.

Experimental Protocols

The following section details the methodology used for the in-vitro antibacterial activity evaluation.

In-Vitro Antibacterial Activity Assay (MIC Determination)

- Bacterial Strain Preparation: Test bacteria were cultured to the mid-log phase in Mueller-Hinton Broth (MHB). The culture was then diluted 1000-fold in the same medium to achieve a final bacterial density of 10^5 Colony Forming Units (CFU)/mL.
- Compound Preparation: The test compounds were dissolved in Dimethyl Sulfoxide (DMSO).
 A two-fold serial dilution was performed to create a range of final concentrations from 64 μg/mL to 0.5 μg/mL. The final concentration of DMSO in the wells did not exceed 0.05%.



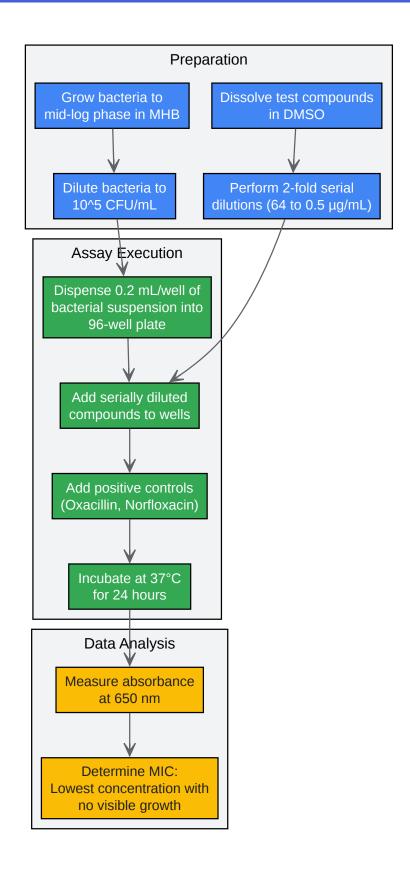
Assay Procedure:

- The prepared bacterial suspension (10⁵ CFU/mL) was added to the wells of a 96-well microtiter plate (0.2 mL/well).
- The serially diluted test compounds were added to the corresponding wells.
- Oxacillin and norfloxacin were used as positive controls.
- The plates were incubated for 24 hours at 37 °C.
- Data Analysis: The Minimum Inhibitory Concentration (MIC) was defined as the lowest concentration of a test compound that completely inhibited visible bacterial growth after the incubation period. Bacterial growth was determined by measuring the absorbance at 650 nm using a microtiter ELISA reader. All experiments were performed in triplicate.[1]

Experimental Workflow Diagram

The workflow for determining the Minimum Inhibitory Concentration (MIC) is visualized below.





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Workflow for MIC Determination.



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References

- 1. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids PMC [pmc.ncbi.nlm.nih.gov]
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